molecular formula C19H18ClNO3 B214636 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214636
M. Wt: 343.8 g/mol
InChI Key: SCDHFNRHFJVGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indolinone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In

Scientific Research Applications

5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, it has been investigated for its potential as a kinase inhibitor and as a modulator of the immune system.

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of specific enzymes, such as protein kinases and phosphodiesterases. It may also modulate the immune system by affecting the production of cytokines and other immune-related molecules.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one exhibits a range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. In addition, it has been shown to modulate the immune system by affecting the production of immune-related molecules.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a kinase inhibitor. It has been reported to inhibit the activity of specific kinases, which may be useful in studying the role of these enzymes in cellular processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the efficacy and safety of this compound in vivo. In addition, research on the mechanism of action of this compound may provide insights into the role of specific enzymes and immune-related molecules in disease processes. Finally, studies on the synthesis and modification of this compound may lead to the development of more potent and selective derivatives with potential therapeutic applications.

Synthesis Methods

The synthesis of 5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-3-hydroxyindole-2-carboxylic acid with mesityl oxide in the presence of a Lewis acid catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This method has been reported to yield high purity and good yield of the compound.

properties

Product Name

5-chloro-3-hydroxy-3-(2-mesityl-2-oxoethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H18ClNO3/c1-10-6-11(2)17(12(3)7-10)16(22)9-19(24)14-8-13(20)4-5-15(14)21-18(19)23/h4-8,24H,9H2,1-3H3,(H,21,23)

InChI Key

SCDHFNRHFJVGLZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C

Origin of Product

United States

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